464924-27-4
Description
Significance of Synthetic Peptides in Biological Investigations
Synthetic peptides have become indispensable tools in biological and biomedical research. nih.gov Their ability to be custom-designed allows scientists to create molecules that can interact with high specificity to proteins and other cellular components. nih.gov This has led to their widespread use in a variety of applications, from studying signal transduction pathways and enzyme functions to the development of new therapeutic agents. genscript.comacs.org The versatility of synthetic peptides stems from the ability to control their amino acid sequence, allowing for the creation of agonists, antagonists, or inhibitors of specific biological processes. nih.gov
Historical Context of L-Seryl-L-leucyl-L-leucyl-L-lysine (SLLK) in Preclinical Discovery
L-Seryl-L-leucyl-L-leucyl-L-lysine, or SLLK, serves as a prime example of a control peptide in preclinical research. It is most notably used as a control for the tetrapeptide LSKL (L-Leucyl-L-Seryl-L-Lysyl-L-Leucine). LSKL is an inhibitor of the activation of transforming growth factor-beta (TGF-β) by thrombospondin-1 (TSP-1), a process implicated in various fibrotic diseases and cancer. medchemexpress.comnih.govkarger.com SLLK, having the same amino acid composition as LSKL but in a different sequence, is designed to be biologically inactive in this context. nih.govkarger.com Its use in numerous studies has been critical in validating the specific inhibitory effects of LSKL on the TSP-1/TGF-β pathway. medchemexpress.comglpbio.comnih.gov
Research Findings with SLLK as a Control Peptide
Numerous preclinical studies have utilized SLLK to demonstrate the specificity of LSKL's therapeutic effects. These investigations provide clear, quantifiable data that differentiate the action of the active peptide from its inactive control.
In a murine model of diabetic nephropathy, the administration of LSKL showed significant protective effects on the kidneys, which were absent in the groups treated with saline or the SLLK control peptide. nih.gov For instance, Akita mice treated with LSKL exhibited a significant increase in the expression of nephrin, a critical protein for kidney function, compared to those treated with SLLK. medchemexpress.comnih.gov Furthermore, LSKL treatment led to a reduction in fibronectin, a marker for kidney fibrosis, an effect not observed with SLLK. nih.gov
Another area where SLLK has been pivotal is in the study of abdominal aortic aneurysms. In a mouse model, LSKL was found to promote aneurysm progression, and the use of SLLK as a control was essential to confirm that this effect was due to the specific action of LSKL on the TGF-β pathway. ahajournals.org The study showed that while LSKL administration led to a significant decrease in active TGF-β1 levels, SLLK had no such effect. ahajournals.org
The table below summarizes key comparative data from these and other studies, highlighting the differential effects of LSKL and its control peptide, SLLK.
| Parameter | LSKL Treatment Group | SLLK (Control) Treatment Group | Study Context | Reference |
| Plasma Active TGF-β1 | Significantly lower | No significant change | Abdominal Aortic Aneurysm | ahajournals.org |
| Nephrin Expression | Significantly increased | No significant change | Diabetic Nephropathy | medchemexpress.comnih.gov |
| Renal Fibronectin Expression | Significantly reduced | No significant change | Diabetic Nephropathy | nih.gov |
| Monocyte Chemotaxis | Reduced chemotaxis to LAP | No effect on chemotaxis | Immune Response | nih.gov |
These findings underscore the critical role of SLLK in validating the specific biological activities of LSKL. By demonstrating a lack of effect, SLLK provides the necessary baseline to conclude that the observed therapeutic outcomes are a direct consequence of LSKL's unique amino acid sequence and its ability to inhibit the TSP-1-mediated activation of TGF-β.
Properties
CAS No. |
464924-27-4 |
|---|---|
Molecular Formula |
C₂₁H₄₁N₅O₆ |
Molecular Weight |
459.58 |
sequence |
One Letter Code: SLLK-NH2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modulations of Research Peptides
Methodologies for the Solid-Phase Synthesis of L-Seryl-L-leucyl-L-leucyl-L-lysine and Related Sequences
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides like L-Seryl-L-leucyl-L-leucyl-L-lysine. The most prevalent method is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers high efficiency and utilizes milder cleavage conditions compared to the Boc/Bzl strategy. du.ac.inrsc.orgcsic.es
The synthesis commences with the anchoring of the C-terminal amino acid, in this case, lysine (B10760008), to an insoluble polymeric support. The choice of resin and linker is critical and depends on the desired C-terminal functionality of the final peptide. For a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is commonly employed. merckmillipore.com The 2-chlorotrityl chloride resin is particularly advantageous for sensitive amino acids as it allows for mild cleavage conditions, minimizing side reactions like diketopiperazine formation, which can be an issue with sequences containing proline or glycine. merckmillipore.com Given that the C-terminal residue is lysine, a pre-loaded Fmoc-L-Lys(Boc)-Wang resin or Fmoc-L-Lys(Boc)-2-chlorotrityl resin can be used to streamline the process. The Boc protecting group on the lysine side chain prevents unwanted reactions during synthesis.
The synthesis proceeds through a series of iterative cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esneliti.com
Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-L-leucine) is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. This process is repeated with the subsequent amino acids (another L-leucine, then L-serine). The hydroxyl group of serine is protected with a tert-butyl (tBu) group to prevent side reactions.
A variety of coupling reagents are available to facilitate the formation of the amide bond. These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species. jpt.com The choice of reagent can be critical, especially for "difficult" couplings, which may be hindered by steric hindrance or peptide aggregation. americanpeptidesociety.orgpeptide.com
Table 1: Common Coupling Reagents for SPPS
| Coupling Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Effective and simple, but can cause racemization. Often used with additives like HOBt (Hydroxybenzotriazole). |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | High coupling efficiency with low racemization risk. iris-biotech.de PyAOP is a highly efficient modern reagent. iris-biotech.de |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, HCTU | Provide excellent coupling efficiency and are popular for complex sequences. jpt.com HATU is particularly effective due to the reactivity of the OAt esters it forms. |
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations generated from the protecting groups. researchgate.net The crude peptide is then precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Advanced Peptide Ligation Techniques for Analog Generation
To generate longer or more complex analogs based on the SLLK sequence, advanced peptide ligation techniques are employed. These methods allow for the chemoselective joining of unprotected peptide fragments, overcoming the length limitations of traditional SPPS. mdpi.com
Native Chemical Ligation (NCL) is a powerful and widely used technique. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. mdpi.comeurpepsoc.comwikipedia.orgvanderbilt.edu The reaction proceeds in aqueous solution at neutral pH and results in the formation of a native peptide bond at the ligation site. wikipedia.org To create an analog of SLLK using NCL, one could synthesize a fragment such as Ser-Leu-thioester and ligate it to a Cys-Leu-Lys fragment. Subsequent desulfurization of the cysteine residue to an alanine (B10760859) would yield a Ser-Leu-Ala-Leu-Lys analog. This highlights a key feature of NCL: while it requires a cysteine at the ligation junction, this cysteine can later be converted to alanine, expanding the scope of accessible sequences. mdpi.com
α-Ketoacid-Hydroxylamine (KAHA) Ligation offers an alternative strategy that does not rely on a cysteine residue. This method involves the coupling of a peptide segment with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine (B1172632). nih.govacs.orgethz.ch The ligation is performed under aqueous, acidic conditions and forms a native amide bond. acs.org This technique is particularly useful for synthesizing proteins and complex peptides, including cyclic ones. nih.gov For instance, an analog of SLLK could be constructed by ligating a Ser-Leu-α-ketoacid fragment with a hydroxylamine-functionalized Leu-Lys dipeptide. The development of building blocks like (S)-5-oxaproline, a stable hydroxylamine monomer for SPPS, has greatly facilitated the application of KAHA ligation. nih.govacs.org
Serine/Threonine Ligation (STL) is another valuable tool that utilizes N-terminal serine or threonine residues, which are common in native protein sequences. researchgate.netnih.govresearchgate.netrsc.org The ligation occurs between a peptide with an N-terminal serine or threonine and another peptide bearing a C-terminal salicylaldehyde (B1680747) (SAL) ester. researchgate.netthieme-connect.com The reaction proceeds through an intermediate that, upon acidolysis, yields a native peptide bond. researchgate.net Given that SLLK contains a serine residue, STL is a highly relevant technique for its analog synthesis. For example, a Ser-Leu-Leu-Lys analog could be synthesized by ligating a Ser-Leu fragment to a SAL-ester-activated Leu-Lys fragment. Studies have shown that STL is compatible with most amino acids adjacent to the ligation site, although some, like aspartic acid, glutamic acid, and lysine, are not suitable at the C-terminus of the SAL-ester fragment. nih.gov
Table 2: Comparison of Advanced Ligation Techniques
| Ligation Technique | Required Functional Groups | Ligation Junction | Key Advantages |
|---|---|---|---|
| Native Chemical Ligation (NCL) | C-terminal thioester, N-terminal cysteine | Xaa-Cys | Forms native peptide bond; robust and widely used. eurpepsoc.comwikipedia.org |
| α-Ketoacid-Hydroxylamine (KAHA) Ligation | C-terminal α-ketoacid, N-terminal hydroxylamine | Xaa-Yaa | Cysteine-independent; proceeds under aqueous, acidic conditions. nih.govacs.org |
| Serine/Threonine Ligation (STL) | C-terminal salicylaldehyde ester, N-terminal Ser/Thr | Xaa-Ser/Thr | Utilizes common Ser/Thr residues; expands ligation site possibilities. researchgate.netnih.gov |
Site-Specific Amino Acid Substitutions and Their Implications for Peptide Design in Research
Site-specific amino acid substitution is a fundamental strategy in peptide design to probe structure-function relationships, enhance stability, or alter biological activity. The SLLK sequence (Ser-Leu-Leu-Lys) contains residues with distinct properties—polar (Ser), hydrophobic (Leu), and positively charged (Lys)—making it an interesting template for modification.
Conversely, substituting leucine (B10760876) with a more hydrophobic or structurally different amino acid can also yield important insights. Replacing leucine with phenylalanine, for instance, introduces an aromatic ring, which can lead to different binding interactions (e.g., π-π stacking) and potentially alter the peptide's functionality. mdpi.com A single leucine-to-phenylalanine substitution in some phospholipase A2-derived peptides was shown to significantly alter their anticancer activity without affecting their low toxicity. mdpi.com
Table 3: Potential Implications of Single Amino Acid Substitutions in SLLK
| Original Residue | Position | Substitution Example | Potential Implication |
|---|---|---|---|
| Serine | 1 | Alanine | Removal of hydroxyl group, loss of potential H-bonding, decreased polarity. |
| Leucine | 2 or 3 | Alanine | Reduced hydrophobicity, potential disruption of hydrophobic interactions. rsc.orgmdpi.com |
| Leucine | 2 or 3 | Phenylalanine | Increased hydrophobicity and introduction of aromaticity, potential for new binding interactions. mdpi.com |
| Lysine | 4 | Arginine | Conservation of positive charge but with different geometry and H-bonding capacity (guanidinium group). |
| Lysine | 4 | Glutamine | Removal of positive charge, replaced with a polar, uncharged side chain, altering electrostatic interactions. |
Chemical Derivatization Approaches for Modulating Peptide Stability in Experimental Systems
Peptides are often susceptible to rapid degradation by proteases in experimental systems, limiting their utility. Chemical derivatization is a key strategy to enhance their stability and prolong their half-life.
Lipidation , the covalent attachment of a lipid moiety, is another powerful strategy to enhance peptide stability. lifetein.comresearchgate.net Acylating the peptide with a fatty acid, such as palmitic acid, increases its hydrophobicity and can promote binding to serum albumin, effectively shielding it from proteolysis and reducing renal clearance. researchgate.netresearchgate.netnih.gov The lipid can be attached to the N-terminus or to the side chain of an amino acid like lysine. This modification not only improves stability but can also enhance cellular uptake and membrane interaction. lifetein.com
PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established method to increase the hydrodynamic size of a peptide. This sterically hinders the approach of proteases and reduces the rate of kidney filtration, thereby extending the peptide's circulation time.
Other strategies include the incorporation of D-amino acids or N-methylated amino acids . D-amino acids are not recognized by most natural proteases, which are stereospecific for L-amino acids. Replacing one or more L-amino acids in the SLLK sequence with their D-enantiomers can dramatically increase stability. tandfonline.com N-methylation of the peptide backbone also provides steric hindrance that can prevent protease recognition and cleavage, enhancing both stability and, in some cases, cell permeability. tandfonline.com
Table 4: Derivatization Strategies for Enhanced Peptide Stability
| Derivatization Method | Description | Primary Effect on Stability |
|---|---|---|
| N-terminal Acetylation | Addition of an acetyl group to the N-terminal amine. | Blocks degradation by aminopeptidases. nih.gov |
| C-terminal Amidation | Conversion of the C-terminal carboxylic acid to an amide. | Blocks degradation by carboxypeptidases. jpt.comcreative-peptides.com |
| Lipidation (e.g., Palmitoylation) | Covalent attachment of a fatty acid chain. | Increases enzymatic stability and allows for binding to serum albumin. researchgate.netnih.gov |
| PEGylation | Covalent attachment of polyethylene glycol chains. | Increases hydrodynamic size, providing steric shielding from proteases and reducing renal clearance. |
| Incorporation of D-amino acids | Replacement of L-amino acids with their D-isomers. | Confers resistance to proteases that are specific for L-amino acids. tandfonline.com |
| N-methylation | Methylation of a backbone amide nitrogen. | Sterically hinders protease access and cleavage. tandfonline.com |
Elucidating Biological Roles Through Control Peptide Applications
SLLK as a Benchmark for Understanding TSP1-Dependent Signaling Pathways
Thrombospondin-1 (TSP-1) is a multifaceted matricellular protein that plays a significant role in a variety of biological processes, including angiogenesis, wound healing, and tissue remodeling. One of its key functions is the activation of the latent TGF-β complex, a potent cytokine that regulates cell growth, differentiation, and ECM synthesis. To study the specific effects of TSP-1-mediated TGF-β activation, researchers utilize synthetic peptides that can either mimic or inhibit this interaction.
A key inhibitory peptide in this context is LSKL (Leu-Ser-Lys-Leu), which corresponds to a sequence within the latency-associated peptide (LAP) of TGF-β. LSKL competitively inhibits the binding of TSP-1 to the latent TGF-β complex, thereby preventing its activation. To validate that the observed biological effects are specifically due to the inhibition of this interaction, a control peptide is essential. SLLK (Ser-Leu-Leu-Lys), a scrambled sequence of LSKL, serves this purpose.
Investigation of the TGF-β/Smad Cascade Modulation by Peptide Antagonists Utilizing SLLK as a Control
The TGF-β signaling cascade is primarily transduced through the phosphorylation of intracellular proteins known as Smads. Upon activation by TGF-β, receptor-regulated Smads (R-Smads) are phosphorylated, form complexes with the common-mediator Smad (Co-Smad), and translocate to the nucleus to regulate gene expression. This pathway is central to many physiological and pathological processes, including fibrosis and cancer.
The use of the peptide antagonist LSKL, with SLLK as a control, has been instrumental in investigating the role of TSP-1 in modulating the TGF-β/Smad pathway. For instance, in studies of vascular smooth muscle cells, treatment with LSKL was shown to reduce the phosphorylation of Smad2, a key downstream effector of TGF-β signaling. proteogenix.science In contrast, treatment with the SLLK control peptide had no impact on Smad2 phosphorylation, demonstrating the specificity of LSKL's inhibitory effect on the TSP-1-mediated activation of the TGF-β/Smad cascade. proteogenix.science
These controlled experiments provide clear evidence that the observed modulation of the Smad pathway is a direct consequence of inhibiting the interaction between TSP-1 and latent TGF-β, rather than an off-target effect of the peptide itself.
Table 1: Effect of LSKL and SLLK on TGF-β/Smad Signaling
| Treatment | Target Protein | Observed Effect | Specificity Control |
|---|---|---|---|
| LSKL | pSmad2 | Reduced Phosphorylation | SLLK (no effect) |
Methodological Considerations for Distinguishing Specific from Non-Specific Peptide Effects in Biological Systems
In peptide-based research, distinguishing between specific, on-target effects and non-specific, off-target effects is of paramount importance for the accurate interpretation of experimental results. The use of a well-designed control peptide is a cornerstone of this methodological rigor. SLLK serves as an exemplary model of such a control.
Contribution of SLLK-Controlled Experiments to the Understanding of Extracellular Matrix Remodeling
The extracellular matrix (ECM) is a dynamic network of proteins and other macromolecules that provides structural support to tissues and plays a crucial role in regulating cellular functions. ECM remodeling, the process of synthesis and degradation of ECM components, is tightly regulated and is central to processes like development, wound healing, and fibrosis. TGF-β is a master regulator of ECM remodeling, stimulating the production of key ECM proteins such as collagens and fibronectin, while also influencing the activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM.
SLLK-controlled experiments have indirectly but significantly contributed to our understanding of how TSP-1-mediated TGF-β activation influences ECM remodeling. By using LSKL to block this pathway and SLLK as an inactive control, studies have demonstrated that the inhibition of TSP-1-dependent TGF-β activation can prevent pathological ECM deposition. For example, in a model of diabetic nephropathy, treatment with LSKL, but not SLLK, was shown to reduce renal fibrosis, a condition characterized by excessive ECM accumulation. google.comamegroups.cn
While these studies may not always directly measure every component of the ECM, the observed changes in fibrotic outcomes in the presence of the active peptide (LSKL) versus the inactive control (SLLK) provide strong evidence for the role of the TSP-1/TGF-β axis in regulating ECM dynamics. These findings underscore the importance of this signaling pathway in the pathogenesis of fibrotic diseases and highlight it as a potential therapeutic target.
Table 2: Research Findings from SLLK-Controlled Experiments
| Research Area | Active Peptide | Control Peptide | Key Finding | Implication for ECM Remodeling | Reference |
|---|---|---|---|---|---|
| Vascular Smooth Muscle Cell Biology | LSKL | SLLK | LSKL, but not SLLK, reduced TGF-β signaling and expression of the myofibroblastic marker ED-A fibronectin. | TSP-1-dependent TGF-β activation contributes to a pro-fibrotic phenotype in vascular cells. | proteogenix.science |
| Diabetic Nephropathy | LSKL | SLLK | LSKL treatment reduced proteinuria and renal injury compared to SLLK-treated controls. | Inhibition of TSP-1-mediated TGF-β activation can ameliorate kidney fibrosis. | google.comamegroups.cn |
Preclinical Pharmacological Investigations and Mechanistic Characterization
In Vitro Studies Employing NDT 9513727 to Validate Molecular Target Specificity
In vitro studies have been instrumental in characterizing the pharmacological profile of NDT 9513727 and its specificity for the C5a receptor. These studies often involve comparing its effects to those of peptide-based ligands to confirm its mechanism of action.
NDT 9513727 has been extensively evaluated in various cell-based functional assays to determine its inhibitory effects on C5a-mediated cellular responses. These assays are crucial for understanding how the compound modulates downstream signaling pathways activated by the C5a receptor. The compound has been shown to inhibit several C5a-stimulated responses, including intracellular calcium (Ca2+) mobilization, guanosine (B1672433) 5'-3-O-(thio)triphosphate (GTPγS) binding, oxidative burst, degranulation, and chemotaxis in different cell types. nih.govresearchgate.net
The potency of NDT 9513727 as an inhibitor of these pathways is demonstrated by its low IC50 values, which typically range from 1.1 to 9.2 nM. nih.gov For example, in U937 cells, a human monocyte cell line, NDT 9513727 effectively blocks the degranulation response stimulated by C5a with an IC50 of 7.1 nM. Furthermore, its inverse agonist properties have been demonstrated in assays measuring GTPγS binding, where it not only antagonized the C5a-induced response but also reduced the baseline signal. researchgate.net This is a key characteristic that distinguishes it from neutral antagonists. researchgate.net
Pharmacological assays are commonly used to evaluate ligand actions and biased signaling, often measuring parameters like cAMP accumulation, calcium flux, and ERK phosphorylation. nih.gov
Table 1: In Vitro Functional Activity of NDT 9513727
| Assay Type | Cell Line/System | Stimulant | Measured Effect | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| GTPγS Binding | Sf9 cell membranes expressing hC5aR | hC5a | Inhibition of GTPγS binding | 9.2 | researchgate.net |
| Ca2+ Mobilization | U937 cells | rhC5a | Inhibition of intracellular Ca2+ release | Not specified | researchgate.net |
| Degranulation | U937 cells | C5a | Inhibition of degranulation | 7.1 | |
| Chemotaxis | Various | C5a | Inhibition of cell migration | 1.1 - 9.2 | nih.gov |
| Oxidative Burst | Various | C5a | Inhibition of oxidative burst | 1.1 - 9.2 | nih.gov |
Receptor binding assays are fundamental in determining the affinity and specificity of a compound for its target. For NDT 9513727, competition radioligand binding experiments have been crucial in confirming its direct interaction with the C5a receptor. In these assays, NDT 9513727 demonstrated an IC50 value of 11.6 nM for the human C5a receptor, indicating a high binding affinity. nih.govresearchgate.net
These studies have also highlighted the selectivity of NDT 9513727. It is highly selective for the human C5aR, with significantly lower affinity for the rat and mouse C5a receptors (IC50 > 10 µM for both). caymanchem.com This species selectivity is an important consideration in the design and interpretation of preclinical animal studies. Structural studies have revealed that NDT 9513727 binds to an extra-helical site on the C5a receptor, between transmembrane helices 3, 4, and 5. nih.gov A key interaction with the residue Trp213(5.49) appears to be a major determinant of this species selectivity. nih.gov
Table 2: Receptor Binding Affinity of NDT 9513727
| Receptor | Species | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| C5aR | Human | Radioligand Competition Binding | 11.6 | nih.govresearchgate.net |
| C5aR | Rat | Radioligand Competition Binding | >10,000 | caymanchem.com |
| C5aR | Mouse | Radioligand Competition Binding | >10,000 | caymanchem.com |
| C5aR | Macaque | Radioligand Competition Binding | 7.3 | caymanchem.com |
| C5aR | Gerbil | Radioligand Competition Binding | 6.4 | caymanchem.com |
Cell-Based Assays for Pathway Activation Assessment
In Vivo Animal Models Utilizing NDT 9513727 as a Comparative Standard
The efficacy of NDT 9513727 has been evaluated in various in vivo animal models, where it serves as a crucial tool to dissect the role of the C5a-C5aR axis in different pathologies. Its oral bioavailability makes it a valuable compound for such studies. nih.gov
While direct studies of NDT 9513727 in abdominal aortic aneurysm models were not prominently found in the search results, the role of the complement system, and specifically C5a, in vascular inflammation is well-established. The activation of the coagulation cascade can lead to the formation of microthrombi, compromising tissue perfusion. nih.gov Given that NDT 9513727 is a potent C5aR antagonist, it holds potential as a research tool in models of vascular diseases where C5a is implicated.
Diabetic nephropathy is a major microvascular complication of diabetes, characterized by structural changes in the kidney. frontiersin.org Several rodent models are used to study this condition, including those induced by streptozotocin (B1681764) or genetic models like the OVE26 mouse. plos.org While specific studies using NDT 9513727 in diabetic nephropathy models were not detailed in the search results, its potential application is clear. medchemexpress.com The development of predictive models for non-diabetic kidney disease in diabetic patients often relies on clinical and laboratory data, but understanding the underlying molecular pathways is critical. nih.govrevistanefrologia.com Given the inflammatory component of diabetic nephropathy, a C5aR antagonist like NDT 9513727 could be used to investigate the contribution of the complement system to the disease's progression.
Biomarker analysis is a critical component of preclinical drug development, providing insights into a compound's safety and efficacy. wuxiapptec.com In preclinical studies, biomarkers can be used to monitor the pharmacological response to a therapeutic intervention. nih.gov The use of imaging biomarkers is also becoming more common in preclinical research. nih.gov
In preclinical studies with NDT 9513727, a key in vivo model has been the C5a-induced neutropenia model in gerbils and cynomolgus macaques. nih.gov In these models, administration of C5a leads to a rapid and transient decrease in circulating neutrophils. NDT 9513727 was shown to effectively inhibit this C5a-induced neutropenia, providing in vivo proof-of-concept for its C5aR antagonism. nih.gov Histopathological analysis in relevant disease models would be a standard subsequent step to assess the impact of C5aR blockade on tissue damage and inflammation. The translation of biomarker discovery from preclinical to clinical studies is a complex but essential process in drug development. nih.gov
Analysis of Downstream Cellular and Molecular Events in Preclinical Systems Informed by SLLK Controls
Phosphorylation Status Analysis of Key Pathway MediatorsThere are no findings that detail the analysis of the phosphorylation status of key pathway mediators following treatment with compound 464924-27-4.
Due to the absence of research data, no data tables or a list of compound names can be generated. Further research and publication in peer-reviewed journals are required to elucidate the pharmacological properties and mechanisms of action of compound this compound.
Pharmacokinetic and Pharmacodynamic Assessments in Preclinical Research
Preclinical Disposition Studies of Peptides in Animal Models Relevant to L-Seryl-L-leucyl-L-lysine
The disposition of peptides like SLLK in animal models is influenced by their physicochemical properties, including size, charge, and hydrophobicity. As a short, hydrophilic tetrapeptide, SLLK's disposition is expected to be characterized by rapid distribution and elimination.
Preclinical studies on similar short-chain peptides indicate that they are primarily cleared through the kidneys. The peptide transporters PEPT1 and PEPT2, expressed in the small intestine and kidneys respectively, play a significant role in the absorption and reabsorption of di- and tripeptides. researchgate.net While tetrapeptides are not typically primary substrates for these transporters, their building blocks, amino acids, are readily reabsorbed. researchgate.net
In animal models such as rats and mice, intravenously administered short peptides generally exhibit a short plasma half-life. For instance, a study on a 14C-labelled beta/alpha-tetrapeptide in rats demonstrated a bioavailability of approximately 25% after peroral administration, with excretion being almost complete within four days. nih.gov The excretion was primarily renal (37%) and fecal (44%). nih.gov Given SLLK's composition of naturally occurring L-amino acids, it is likely to be susceptible to proteolysis, further contributing to its rapid clearance from circulation.
Methodologies for Determining Peptide Stability and Clearance in Biological Fluids from Animal Studies
Assessing the stability and clearance of peptides like SLLK in biological fluids is fundamental to understanding their pharmacokinetic profile. Several in vitro and in vivo methodologies are employed in preclinical research.
In Vitro Stability Assays: The stability of peptides is often first evaluated in vitro using plasma or serum from animal models (e.g., mouse, rat, dog) and humans. These assays help to determine the peptide's susceptibility to enzymatic degradation by proteases present in the blood. A common method involves incubating the peptide in the biological fluid at 37°C and analyzing samples at various time points using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). acs.org This allows for the quantification of the parent peptide and the identification of degradation products. For example, studies on other peptides have shown that modifications such as the inclusion of D-amino acids can significantly enhance plasma stability. vulcanchem.com
In Vivo Clearance Studies: In vivo studies in animal models are essential for determining the clearance rate of a peptide. Following administration (typically intravenous to bypass absorption barriers), blood samples are collected at timed intervals to measure the peptide concentration. Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) are then calculated from the concentration-time data. For short peptides, clearance is often rapid, primarily driven by renal filtration and enzymatic degradation. For instance, pharmacokinetic studies of the related LSKL peptide have been conducted to assess its in vivo activity and half-life. uab.edu
Table 1: Common Methodologies for Peptide Stability and Clearance Assessment
| Methodology | Description | Key Parameters Determined |
| In Vitro Plasma/Serum Stability | Incubation of the peptide in plasma or serum from preclinical species at physiological temperature. | Half-life (t½), Degradation rate, Identification of major metabolites. |
| In Vivo Pharmacokinetic Study | Administration of the peptide to animal models (e.g., rats, mice) and serial blood sampling. | Clearance (CL), Volume of distribution (Vd), Elimination half-life (t½), Area under the curve (AUC). |
| Renal Clearance Assessment | Measurement of peptide concentration in urine and plasma to determine the rate of renal excretion. | Renal clearance rate, Contribution of kidneys to total clearance. |
| Metabolite Identification | Analysis of plasma, urine, and feces using mass spectrometry to identify breakdown products. | Metabolic pathways, Bioactive or inactive metabolites. |
Exposure-Response Relationships in Preclinical Systems, with SLLK as a Baseline for Comparative Analysis
In preclinical studies, SLLK is principally used as a negative control to establish a baseline against which the activity of its active counterpart, LSKL, is measured. The exposure-response relationship for SLLK is therefore expected to be flat, with increasing concentrations not eliciting a significant biological effect in the systems where LSKL is active.
LSKL is an inhibitor of thrombospondin-1 (TSP-1), a protein that activates latent transforming growth factor-beta (TGF-β). researchgate.net By inhibiting TSP-1, LSKL can reduce fibrosis and inflammation. In preclinical models of diseases like diabetic nephropathy and liver fibrosis, the administration of LSKL has been shown to produce a dose-dependent therapeutic effect. glpbio.com In these same studies, SLLK, administered at equivalent doses, did not produce these effects, confirming that the observed therapeutic outcomes were specific to the LSKL sequence. mdpi.com
The concept of an inverted U-shaped dose-response curve, also known as hormesis, is a recognized phenomenon in peptide research, where lower doses may elicit a greater effect than higher doses. nih.gov While this has been observed for some therapeutic peptides, it is not a characteristic that has been reported for the control peptide SLLK.
Tissue Distribution Profiles of Research Peptides in Non-Human Organisms
The tissue distribution of a research peptide provides insight into its potential sites of action and off-target accumulation. For small, hydrophilic peptides like SLLK, distribution is generally limited to the extracellular fluid, with rapid clearance preventing significant accumulation in most tissues.
Studies using radiolabeled peptides in mice have shown that distribution is often highest in well-perfused organs such as the kidneys, liver, and to a lesser extent, the spleen. researchgate.netnih.gov The high concentration in the kidneys is consistent with their primary role in the clearance of small molecules from the blood. The liver is also a key organ for the metabolism of peptides.
For peptides intended to act on specific tissues, their distribution can be modified. For example, the LSKL peptide has been shown to cross the blood-brain barrier. glpbio.com However, as a control peptide, extensive tissue distribution studies for SLLK are not typically a primary research focus. It is reasonable to assume that its distribution profile would be similar to other small, unmodified peptides, with rapid renal clearance and minimal tissue retention.
Table 2: Predicted Tissue Distribution Characteristics of SLLK based on Similar Peptides
| Organ/Tissue | Predicted Distribution Level | Rationale |
| Kidneys | High | Primary route of excretion for small peptides. |
| Liver | Moderate | Site of metabolism for many peptides. |
| Blood/Plasma | High (initially) | Rapidly cleared from circulation. |
| Spleen | Low to Moderate | Well-perfused organ. |
| Brain | Very Low | Expected to have poor blood-brain barrier penetration without specific modifications. |
| Adipose Tissue | Low | Due to its hydrophilic nature. |
Advanced Analytical and Bioanalytical Methodologies for Peptide Characterization
Mass Spectrometry-Based Techniques for Peptide Identification and Quantification in Complex Research Matrices
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of peptides like SLLK within complex biological and research matrices. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides confident identification based on accurate mass measurement of the protonated molecule [M+H]+.
For the tetrapeptide SLLK (H-Ser-Leu-Leu-Lys-NH2), the theoretical monoisotopic mass can be calculated. Tandem mass spectrometry (MS/MS) is then employed for structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern, characterized by specific b- and y-ions, provides sequence-specific information, confirming the amino acid composition and order.
In complex matrices, such as cell lysates or plasma, targeted quantification is typically achieved using triple quadrupole mass spectrometry in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions that are unique to the SLLK peptide, thereby offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS) with the same amino acid sequence but incorporating heavy isotopes (e.g., 13C, 15N) is the gold standard for accurate quantification, as it corrects for matrix effects and variations in sample processing and instrument response.
Table 1: Illustrative Mass Spectrometry Parameters for SLLK Analysis
| Parameter | Value/Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| SRM Transition 1 (Quantifier) | Precursor Ion -> Specific y-ion |
| SRM Transition 2 (Qualifier) | Precursor Ion -> Specific b-ion |
| Internal Standard | Stable Isotope-Labeled SLLK |
Chromatographic Separation Methods for Peptide Purity Assessment in Research-Grade Samples
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthetic peptides like SLLK. Reversed-phase HPLC (RP-HPLC) is the most common modality, separating the target peptide from impurities based on hydrophobicity. Impurities can include deletion sequences (missing one or more amino acids), insertion sequences, or byproducts from the solid-phase peptide synthesis (SPPS) process.
A typical RP-HPLC method for a peptide of SLLK's nature would utilize a C18 stationary phase with a gradient elution system. The mobile phases usually consist of an aqueous solution with a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), and an organic solvent, typically acetonitrile. The gradient involves a gradual increase in the organic solvent concentration, eluting compounds of increasing hydrophobicity.
The purity of the peptide is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area at a specific UV wavelength, commonly 214 nm or 220 nm, where the peptide bond absorbs. For a research-grade peptide, a purity of ≥95% is generally required, with some applications demanding >98%. eurogentec.com
Table 2: Typical RP-HPLC Conditions for SLLK Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 25 °C |
Spectroscopic Approaches for Structural Elucidation of Peptides in Academic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of peptides in solution. While often not required for routine quality control of a simple tetrapeptide like SLLK, it can provide invaluable information on its three-dimensional conformation, which can be important in understanding its inertness as a control.
One-dimensional (1D) ¹H NMR provides a fingerprint of the peptide, with distinct chemical shifts for the protons of each amino acid residue. More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances within each amino acid spin system. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximities between protons, which is crucial for determining the peptide's secondary and tertiary structure. For a short, flexible peptide like SLLK, NMR would likely reveal a predominantly random coil conformation in aqueous solution.
Table 3: NMR Spectroscopic Data for Peptide Structural Analysis (Illustrative)
| NMR Experiment | Information Obtained |
| 1D ¹H NMR | Fingerprint of the peptide, chemical shifts of protons. |
| 2D COSY | Correlation of J-coupled protons, identifying adjacent protons. |
| 2D TOCSY | Correlation of all protons within a spin system (amino acid residue). |
| 2D NOESY | Through-space correlations, indicating spatial proximity of protons (< 5 Å). |
Development of Robust Bioanalytical Assays for Peptide Quantification in Preclinical Samples
The quantification of SLLK in preclinical samples, such as plasma or tissue homogenates from animal studies, requires the development and validation of a robust bioanalytical method. Given its use as a control peptide, tracking its pharmacokinetic profile can be essential to ensure it does not interfere with the biological system under investigation.
An LC-MS/MS-based assay is the method of choice for this purpose due to its high sensitivity and selectivity. The development process involves several key stages:
Sample Preparation: This is a critical step to remove proteins and other interfering matrix components. Common techniques include protein precipitation (PPT) with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For peptides, SPE using mixed-mode or polymeric sorbents often provides the cleanest extracts and best recovery.
Chromatography: Optimization of the HPLC or UPLC (Ultra-High-Performance Liquid Chromatography) conditions is necessary to separate the peptide from endogenous interferences and ensure a short run time for high throughput.
Mass Spectrometry: As described in section 7.1, SRM on a triple quadrupole mass spectrometer is used for quantification, with careful selection of precursor and product ions to maximize sensitivity and minimize crosstalk.
Method Validation: The developed assay must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (bench-top, freeze-thaw, and long-term storage).
Table 4: Key Validation Parameters for a Bioanalytical Assay of SLLK in Plasma
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of matrix factor ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of initial concentration |
Table of Compound Names
| CAS Number | Common Name/Abbreviation | Full Chemical Name |
| 464924-27-4 | SLLK, H-Ser-Leu-Leu-Lys-NH2 | (S)-2-(2-((S)-2-(2-((S)-2-acetamido-3-methylbutanamido)-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)propanamido)-N-(4-oxo-4-(tritylthio)butyl)pentanediamide |
Emerging Research Frontiers and Translational Perspectives in Peptide Science
Development of Novel Peptidomimetic Scaffolds Based on Mechanistic Insights from Peptide Research
The rational design of novel therapeutic agents is increasingly informed by mechanistic insights derived from peptide research. Peptides, while offering high specificity, often face limitations such as poor stability and bioavailability. mdpi.comrsc.org Peptidomimetics—compounds that mimic the structure and function of natural peptides—are designed to overcome these challenges. researchgate.net The development of these mimetics is heavily reliant on a detailed understanding of the parent peptide's interaction with its biological target.
Research involving peptides like LSKL, for which SLLK (464924-27-4) is a control, provides crucial data on the specific amino acid residues essential for biological activity. LSKL is known to inhibit Thrombospondin-1 (TSP-1) dependent activation of TGF-β. drugdiscoverytrends.commdpi.com This interaction is a prime example of a protein-protein interaction (PPI) that can be targeted for therapeutic intervention. The study of such interactions reveals "hot-spot" residues that are critical for binding. mdpi.com This information is invaluable for designing peptidomimetic scaffolds that present the necessary pharmacophore elements in the correct three-dimensional orientation to disrupt the target PPI effectively. researchgate.netnih.gov
Several strategies are employed to translate peptide-based mechanistic insights into robust peptidomimetic scaffolds:
Conformational Constraint: To enhance stability and receptor affinity, techniques like backbone cyclization and the incorporation of unnatural amino acids (e.g., D-amino acids) are used. mdpi.comdrugdiscoverytrends.comfrontiersin.org These modifications lock the peptide into its bioactive conformation, reducing its susceptibility to proteolytic degradation.
Scaffold-Based Design: This approach replaces the peptide backbone with a non-peptidic scaffold while retaining the crucial side-chain functionalities. frontiersin.orgnih.gov Libraries of scaffolds mimicking secondary structures like α-helices and β-turns are being developed to target a wide range of PPIs. acs.org This strategy allows for the creation of small molecules with improved drug-like properties.
Computational Modeling: Molecular dynamics simulations and other computational tools are used to understand the dynamic nature of peptide-receptor interactions. frontiersin.org This allows for the in silico design and virtual screening of peptidomimetic candidates before their synthesis, accelerating the discovery process. nih.gov
The knowledge gained from using SLLK as a negative control helps to confirm that the biological effects observed with LSKL are specific to its sequence, thereby validating the LSKL-TSP-1 interaction as a viable target for the rational design of new peptidomimetics.
Integration of SLLK-based Research into Systems Biology Approaches for Pathway Mapping
Systems biology integrates experimental data with computational modeling to understand the complexity, dynamics, and control of biological pathways. plos.orgnih.gov The TGF-β signaling pathway, with its pleiotropic and context-dependent effects, is a prime candidate for systems-level analysis. plos.orgembopress.org Research utilizing the peptide SLLK (this compound) provides essential data for building and validating these complex models.
In studies of TGF-β signaling, SLLK serves as a crucial negative control. For instance, experiments comparing the effects of the active peptide LSKL with the inactive SLLK on cellular processes like diabetic nephropathy progression help to isolate the specific consequences of blocking TSP-1-mediated TGF-β activation. acs.orgmdpi.com The data generated from these control experiments are fundamental for accurate pathway mapping in several ways:
Model Validation: A robust computational model of the TGF-β pathway must be able to replicate experimental observations. Data showing that LSKL perturbs the pathway while SLLK does not provides a clear benchmark for validating the model's predictive accuracy. researchgate.net The model should simulate a significant downstream effect when the LSKL-induced inhibition is included, and no significant effect when the control SLLK peptide is simulated.
Identifying Network Modules: By comparing the global -omics data (transcriptomics, proteomics) from cells treated with LSKL versus SLLK, researchers can identify the specific subnetworks or modules within the larger TGF-β network that are modulated by TSP-1 activity. frontiersin.org This helps to deconvolute the complex web of interactions and pinpoint the most critical nodes for therapeutic intervention.
Reducing False Positives: Pathway enrichment analysis of high-throughput data can often generate false positives. bmglabtech.com By using data from a specific inhibitor (LSKL) and a closely related inactive control (SLLK), the list of significantly affected pathways can be refined to those that are truly modulated by the target, increasing the confidence in the findings. mdpi.com
Tools like Cytoscape, Pathview, and GeneMANIA are used to visualize and analyze these complex interaction networks, integrating data from various sources to build comprehensive pathway maps. dovepress.comnih.gov The precise data obtained from controlled experiments using peptides like SLLK are indispensable for ensuring these systems biology models are not just descriptive but also predictive, ultimately guiding future research and therapeutic design.
Future Directions in Modulating TGF-β Signaling for Research Applications
The TGF-β signaling pathway's dual role in both suppressing tumors in early stages and promoting their progression and metastasis in later stages presents a significant challenge and a key area of future research. mdpi.comaacrjournals.orgpitt.edu The development of therapeutic strategies hinges on the ability to selectively target the tumor-promoting aspects of TGF-β signaling while preserving its homeostatic functions. mdpi.com Research involving specific modulators like the LSKL/SLLK peptide system contributes to the foundational knowledge required for this next generation of therapies.
Future research in modulating TGF-β signaling is focused on several key areas:
Developing Highly Selective Inhibitors: A major goal is to move beyond broad-spectrum kinase inhibitors, which can have off-target effects, towards more specific modulators. aacrjournals.orgpitt.edu This includes the development of small molecules, neutralizing antibodies, ligand traps, and peptide aptamers that target specific isoforms (TGF-β1, -β2, -β3) or individual components of the signaling complex with high precision. frontiersin.orgfrontiersin.orgmdpi.com Targeting the activation of latent TGF-β, as LSKL does, represents one such selective strategy. acs.org
Context-Dependent Therapies: Understanding how the cellular context dictates TGF-β's function is critical. Future therapies may be tailored based on the tumor type, stage, and the molecular profile of the patient's cancer. mdpi.com For example, TGF-β inhibitors might be most effective in advanced cancers where the pathway has switched to a pro-metastatic role. tandfonline.com
Combination Therapies: There is significant interest in combining TGF-β inhibitors with other treatments, such as chemotherapy, radiotherapy, and immunotherapy. tandfonline.com TGF-β is a potent immunosuppressor in the tumor microenvironment, and blocking its signaling can enhance the efficacy of immune checkpoint inhibitors like anti-PD-L1 antibodies. tandfonline.com
Targeting Downstream Effectors: Instead of targeting the receptor, another approach is to inhibit downstream signaling molecules or the expression of specific TGF-β-responsive genes that are responsible for its pathological effects. mdpi.com
The table below summarizes some of the emerging therapeutic strategies for modulating the TGF-β pathway.
| Therapeutic Strategy | Mechanism of Action | Examples/Targets | Potential Advantage |
|---|---|---|---|
| Ligand Traps | Soluble receptors or antibodies that bind and neutralize TGF-β ligands. frontiersin.orgtandfonline.com | AVID200, Bintrafusp alfa (M7824) frontiersin.orgtandfonline.com | Extracellular targeting, potentially fewer intracellular off-target effects. |
| Receptor Kinase Inhibitors | Small molecules that block the kinase activity of TGF-β receptors (TβRI/ALK5). aacrjournals.orgbiomolther.org | Galunisertib (LY2157299), Vactosertib (TEW-7197), SB-431542 frontiersin.org | Oral availability, can inhibit downstream signaling. |
| Antisense Oligonucleotides | Inhibit the synthesis of TGF-β by targeting its mRNA. biomolther.org | Trabedersen (AP 12009) for TGF-β2 biomolther.org | Reduces the overall level of a specific TGF-β isoform. |
| Peptide Inhibitors/Aptamers | Peptides designed to block receptor binding or activation. nih.govfrontiersin.org | LSKL (blocks TSP-1 mediated activation), P144 drugdiscoverytrends.comfrontiersin.org | High specificity for protein-protein interactions. |
Methodological Innovations in Preclinical Peptide Discovery and Validation
The resurgence of interest in peptide therapeutics is largely driven by technological and methodological innovations that accelerate the discovery and validation process. drugdiscoverytrends.com The journey from an initial concept to a validated preclinical candidate, a path illuminated by research tools like SLLK, has been streamlined by a suite of powerful techniques.
High-Throughput Screening (HTS): Traditional methods of peptide discovery are being replaced by HTS platforms that can screen vast libraries of peptides for activity against a specific target. tangobio.comcreative-peptides.com
Phage Display: This technology allows for the screening of libraries containing billions of different peptides to identify those that bind to a target protein with high affinity. mdpi.comtangobio.com It has been instrumental in discovering novel peptide ligands for a wide range of therapeutic targets.
Automated Synthesis and Screening: Advances in automation allow for the rapid synthesis and screening of large peptide libraries in microplate formats (96, 384, or 1536-well), significantly increasing the throughput of the discovery pipeline. bmglabtech.comcreative-peptides.com
Computational and AI-Driven Discovery: Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide design and validation. nih.gov
Virtual Screening: AI algorithms can screen massive virtual libraries of peptide sequences to predict their binding affinity and other properties, prioritizing candidates for synthesis and experimental testing. nih.govnih.gov
De Novo Design: Deep learning models can design entirely new peptides with desired therapeutic properties, expanding the chemical space beyond naturally occurring sequences. nih.gov Platforms like AlphaFold can predict the 3D structure of peptides and their interactions with targets, guiding rational design efforts. gubra.dk
Advanced Validation Tools: Validating the identity and function of peptide candidates is a critical step.
Advanced Mass Spectrometry: Techniques coupled with sophisticated computational tools like MSFragger and PeptideProphet provide high-confidence identification and quantification of peptides from complex biological samples. cancer.govnih.gov
In Vitro and In Vivo Models: The development of more clinically translatable preclinical models, including 3D cell cultures and specialized animal models, allows for more accurate assessment of a peptide's efficacy and mechanism of action before it enters clinical trials.
The table below highlights some of the key technological innovations in the preclinical peptide pipeline.
| Innovation Area | Technology/Method | Impact on Peptide Discovery |
|---|---|---|
| Screening | Phage Display, mRNA Display mdpi.comgubra.dk | Enables screening of massive libraries (1010+ sequences) for novel binders. |
| Design | AI/Machine Learning, Deep Generative Models nih.gov | Accelerates de novo design and virtual screening, predicts peptide properties. |
| Synthesis | Automated Solid-Phase Peptide Synthesis (SPPS) drugdiscoverytrends.com | Allows for rapid and cost-effective production of peptide libraries. |
| Validation | Advanced Mass Spectrometry, Computational Validation Tools (e.g., PeptideProphet) acs.orgnih.gov | Provides high-confidence peptide identification and characterization. |
| Modification | PEGylation, Cyclization, Unnatural Amino Acids researchgate.net | Improves stability, bioavailability, and half-life of peptide drug candidates. |
Conclusion
Summary of SLLK's Foundational Contribution to Peptide-Based Biological Research
The tetrapeptide SLLK has made a significant foundational contribution to peptide-based biological research, primarily by serving as an indispensable negative control for the TSP1-inhibiting peptide, LSKL. glpbio.comchemicalbook.com Peptides, being short chains of amino acids, are pivotal in numerous biological processes, acting as hormones, neurotransmitters, and signaling molecules. cymitquimica.com The specificity of peptide interactions is paramount to their function. In research, demonstrating this specificity is crucial.
SLLK's contribution lies in its ability to validate the specific effects of LSKL. By using SLLK, which is structurally similar to LSKL but lacks its specific TSP1-binding and inhibiting activity, researchers can confidently attribute the observed biological outcomes to the targeted inhibition of TSP1 by LSKL. For instance, studies have shown that while LSKL treatment leads to a significant decrease in plasma TGF-β1 levels, the administration of the SLLK control peptide does not produce the same effect. glpbio.comglpbio.comtargetmol.com Similarly, in models of diabetic nephropathy, LSKL treatment significantly increased the expression of nephrin, a critical protein for kidney function, whereas SLLK-treated and saline control groups showed no such increase. glpbio.comtargetmol.com
This use of SLLK as a control peptide reinforces the principle of target specificity in peptide-based therapeutic development. It provides a clear and scientifically rigorous method to distinguish between the intended pharmacological effects of a peptide inhibitor and any potential off-target or non-specific effects. This is a cornerstone of credible biological research and is essential for the progression of peptide-based drug discovery. The consistent use of SLLK across various studies has solidified the understanding of the LSKL-TSP1-TGF-β signaling axis, providing a robust foundation for further investigations into this pathway's role in various pathologies.
Synthesis of Key Research Learnings and Future Academic Trajectories
The body of research utilizing SLLK as a control peptide has yielded several key learnings. Primarily, it has been instrumental in confirming the role of the LSKL peptide as a specific antagonist of TSP1 and, consequently, an inhibitor of TGF-β1 activation. glpbio.com This has been demonstrated in preclinical studies related to conditions such as diabetic nephropathy and abdominal aortic aneurysms. glpbio.comglpbio.com The research underscores the therapeutic potential of targeting the TSP1 pathway.
Looking ahead, several future academic trajectories can be envisioned for research involving SLLK and the broader field it supports:
Exploration of Other TSP1-Mediated Pathologies: The success in validating the LSKL-TSP1 interaction using SLLK as a control opens the door to investigating the role of TSP1 in other diseases where it is implicated, such as cancer, fibrosis, and other vascular disorders. SLLK will continue to be a vital tool in these new research avenues to ensure the specificity of any new therapeutic peptides targeting TSP1.
Development of More Potent and Stable TSP1 Inhibitors: While LSKL has shown efficacy, the field is continuously striving to develop peptides with improved pharmacological properties, such as enhanced potency, stability, and bioavailability. In the development and preclinical testing of these new analogues, SLLK or similar inactive control peptides will be essential for comparative analysis and validation.
Investigating the Broader Biological Role of SLLK: While primarily used as a control, future studies could explore if SLLK itself has any subtle, independent biological activities. Although currently considered inactive, comprehensive screening against a wider array of biological targets could reveal unexpected interactions, potentially opening new, unforeseen areas of research.
Refining the Control Peptide Concept: The use of SLLK as a scrambled or inactive control is a classic approach. Future research could focus on developing more sophisticated control strategies in peptide research. This could involve creating a library of control peptides with varying degrees of similarity to the active peptide to probe the structure-activity relationship more deeply.
Q & A
Basic: What analytical methodologies are recommended to determine the purity and structural integrity of 464924-27-4 in synthetic batches?
Methodological Answer:
Purity assessment requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 230–280 nm) can quantify impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) validates structural integrity. For trace metal analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is advised. Ensure calibration standards align with the compound’s physicochemical properties .
Basic: How can researchers design stability studies to evaluate this compound under varying environmental conditions?
Methodological Answer:
Adopt ICH Q1A guidelines for stress testing:
- Thermal Stability: Expose samples to 40°C, 60°C, and 80°C for 1–4 weeks.
- Photostability: Use a xenon lamp (ICH Q1B) to simulate UV/visible light exposure.
- Hydrolytic Stability: Test in buffers (pH 1–13) at 25°C and 40°C.
Quantify degradation products via LC-MS and compare degradation kinetics using Arrhenius plots. Include control batches to isolate matrix effects .
Advanced: How to resolve contradictions in reported pharmacological data for this compound across independent studies?
Methodological Answer:
Contradictions may arise from variability in assay conditions, cell lines, or dosing protocols. Conduct a systematic review with meta-analysis:
Data Harmonization: Normalize efficacy metrics (e.g., IC₅₀, EC₅₀) using standardized units.
Sensitivity Analysis: Identify outliers by comparing assay methodologies (e.g., cell viability assays vs. target-binding assays).
Experimental Replication: Reproduce key studies under controlled conditions, documenting batch-to-batch variability and solvent effects (e.g., DMSO concentration).
Reference mechanistic studies to reconcile discrepancies in target engagement .
Advanced: What computational strategies are suitable for modeling this compound’s interaction with biological targets?
Methodological Answer:
Combine molecular docking and molecular dynamics (MD) simulations:
- Docking: Use AutoDock Vina or Schrödinger’s Glide to predict binding poses against crystallographic target structures (PDB). Validate with free-energy calculations (MM-GBSA).
- MD Simulations: Run 100–200 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze hydrogen bonding, RMSD, and binding pocket hydration.
Correlate computational findings with experimental SAR data to refine hypotheses .
Basic: What protocols ensure accurate quantification of this compound in complex biological matrices?
Methodological Answer:
Develop a validated LC-MS/MS method:
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) for plasma/brain homogenates.
- Chromatography: Optimize mobile phase (e.g., 0.1% formic acid in water/acetonitrile) for peak symmetry (asymmetry factor <1.2).
- Calibration: Employ matrix-matched standards to correct for ion suppression. Include QC samples at LLOQ, mid, and high concentrations.
Report recovery rates (≥80%) and precision (CV ≤15%) per FDA Bioanalytical Guidelines .
Advanced: How to elucidate this compound’s metabolic pathways in vivo?
Methodological Answer:
Use a tiered approach:
In Vitro Screening: Incubate with liver microsomes (human/rat) and NADPH. Identify Phase I metabolites via HRMS.
Isotopic Labeling: Synthesize ¹⁴C-labeled compound for mass balance studies. Track excretion routes (urine, feces).
In Vivo Profiling: Administer to rodents; collect plasma and tissues at multiple timepoints. Use UPLC-QTOF for untargeted metabolomics.
Cross-validate with recombinant CYP450 isoforms to assign metabolic enzymes .
Advanced: How to optimize synthetic routes for this compound to improve scalability while minimizing impurities?
Methodological Answer:
Apply Quality by Design (QbD) principles:
- DoE (Design of Experiments): Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify critical quality attributes (CQAs).
- PAT (Process Analytical Technology): Use inline FTIR or Raman spectroscopy for real-time monitoring.
- Green Chemistry Metrics: Calculate E-factor and atom economy for sustainability. Compare routes (e.g., Grignard vs. Suzuki coupling) for yield and purity trade-offs .
Basic: What ethical and safety protocols are essential when handling this compound in preclinical studies?
Methodological Answer:
- Safety Data: Review SDS for toxicity (e.g., LD₅₀, mutagenicity) and implement engineering controls (fume hoods, closed systems).
- Ethical Approval: Submit protocols to IACUC for animal studies, specifying humane endpoints and sample sizes justified by power analysis.
- Data Transparency: Report adverse events and protocol deviations in publications to uphold reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
